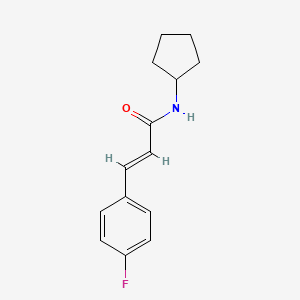
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide, also known as NS8593, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to have a unique mechanism of action and exhibits several biochemical and physiological effects.
Mechanism of Action
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide activates SK channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, which leads to the opening of the ion channel and the influx of potassium ions. This influx of potassium ions hyperpolarizes the cell membrane, leading to the suppression of neuronal excitability.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has several biochemical and physiological effects. It has been found to enhance the release of dopamine from neurons, which can lead to an improvement in motor function. N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has also been shown to reduce the frequency and duration of seizures in animal models. Additionally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has been found to have a neuroprotective effect, as it can protect neurons from oxidative stress and other forms of damage.
Advantages and Limitations for Lab Experiments
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective activator of SK channels, which makes it an excellent tool for studying the role of SK channels in various physiological processes. However, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. Additionally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide. One potential direction is to study the long-term effects of N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide on cells and tissues. Another potential direction is to investigate the safety and efficacy of N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide in humans. Additionally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide could be used as a tool to study the role of SK channels in various diseases, such as Parkinson's disease, epilepsy, and Alzheimer's disease. Finally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide could be modified to improve its potency, selectivity, and pharmacokinetic properties, which could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide can be synthesized using a three-step process. The first step involves the reaction of 4-methylbenzylamine with 4-chloro-3-nitrobenzaldehyde to form N-(4-methylbenzyl)-4-chloro-3-nitrobenzamide. The second step involves the reduction of the nitro group using palladium on carbon catalyst to form N-(4-methylbenzyl)-4-chloro-3-aminobenzamide. The final step involves the reaction of N-(4-methylbenzyl)-4-chloro-3-aminobenzamide with morpholine to form N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide.
Scientific Research Applications
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has several potential scientific research applications. It has been found to be a potent activator of small conductance calcium-activated potassium (SK) channels. SK channels are known to play a critical role in regulating the excitability of neurons and other cells. N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has been shown to enhance the activity of SK channels, which can lead to the suppression of neuronal excitability and the reduction of seizures. N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has also been found to have potential applications in the treatment of Parkinson's disease, as it can enhance dopamine release from neurons.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-2-4-17(5-3-16)14-21-20(23)19-8-6-18(7-9-19)15-22-10-12-24-13-11-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLQVQBDFHURDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5849320.png)

![N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)
![5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)
![4-methyl-N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5849352.png)
![4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5849360.png)
![4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5849365.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B5849375.png)
![methyl 2-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5849387.png)
![3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5849395.png)

![2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5849412.png)
![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5849420.png)
